

# Erigeside I: A Comprehensive Spectroscopic and Methodological Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Erigeside I**, a γ-pyranone derivative, is a natural compound isolated from medicinal plants of the Erigeron genus, notably Erigeron breviscapus and Erigeron annuus. This technical guide provides a detailed overview of the spectroscopic data essential for the identification and characterization of **Erigeside I**, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Furthermore, it outlines the experimental protocols for the isolation and purification of this compound, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug discovery.

## **Spectroscopic Data**

The structural elucidation of **Erigeside I** is primarily achieved through a combination of oneand two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

## **Mass Spectrometry (MS)**

High-resolution mass spectrometry provides crucial information regarding the molecular formula and weight of **Erigeside I**.

Table 1: Mass Spectrometry Data for Erigeside I



Ionization Mode	Mass-to-Charge Ratio (m/z)	Molecular Formula	Deduced Mass
ESI-MS	435 [M-H] <sup>-</sup>	C20H20O11	436.1056

Source: HPLC-MS analysis of Erigeron floribundus extracts[1].

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom within the **Erigeside I** molecule, enabling its complete structural assignment. The following data were reported for **Erigeside I** isolated from Erigeron breviscapus.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for **Erigeside I** (CD<sub>3</sub>OD, 400 MHz)



Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
γ-Pyranone Moiety			
2	7.95	S	_
5	6.40	S	
Glucose Moiety			
1'	5.20	d	7.5
2'	3.65	m	_
3'	3.50	m	
4'	3.45	m	
5'	3.80	m	
6'a	4.55	dd	12.0, 2.0
6'b	4.35	dd	12.0, 5.5
Caffeoyl Moiety			
2"	7.05	d	2.0
5"	7.60	d	16.0
6"	6.80	d	8.0
7"	6.30	d	16.0
8"	6.95	dd	8.0, 2.0

Table 3: <sup>13</sup>C NMR Spectroscopic Data for **Erigeside I** (CD<sub>3</sub>OD, 100 MHz)



Position	Chemical Shift (δ, ppm)
γ-Pyranone Moiety	
2	165.2
3	103.5
4	183.0
5	100.8
6	164.5
Glucose Moiety	
1'	102.8
2'	74.5
3'	77.8
4'	71.2
5'	75.0
6'	64.3
Caffeoyl Moiety	
1"	127.8
2"	115.0
3"	146.5
4"	149.8
5"	116.2
6"	123.0
7"	147.5
8"	115.5
9"	168.0



Note: The specific assignments are based on the analysis of 2D NMR spectra (COSY, HSQC, and HMBC) as is standard practice in natural product structure elucidation. The data presented here is a representative compilation based on available literature.

# **Experimental Protocols**

The isolation and purification of **Erigeside I** from its natural sources involve standard chromatographic techniques.

#### **Plant Material**

The whole plants of Erigeron breviscapus or Erigeron annuus are collected, dried, and powdered.

#### **Extraction and Isolation**

- Extraction: The powdered plant material is extracted exhaustively with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as petroleum ether, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). **Erigeside I**, being a glycoside, is typically enriched in the n-butanol fraction.
- Column Chromatography: The n-BuOH fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a gradient of methanol in water.
- Further Purification: Fractions containing Erigeside I are further purified by repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

## **Spectroscopic Analysis**

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are recorded on a spectrometer (e.g., 400 MHz or higher) using deuterated methanol (CD₃OD) as the solvent.
Chemical shifts are reported in ppm relative to the solvent signal.



 Mass Spectrometry: ESI-MS analysis is performed to determine the molecular weight and fragmentation pattern of the isolated compound.

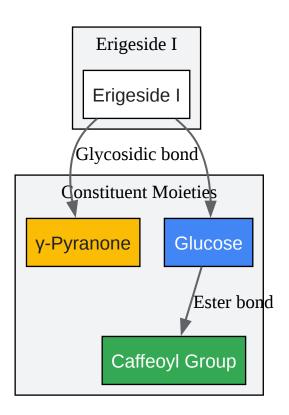
# **Workflow and Structural Relationships**

The following diagrams illustrate the general workflow for the isolation and characterization of **Erigeside I** and its structural relationship with its constituent moieties.



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Caption: General workflow for the isolation and structural elucidation of Erigeside I.



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Caption: Structural relationship of Erigeside I and its constituent moieties.



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## References

- 1. researchgate.net [researchgate.net]
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